Gardaloside
Description
Gardaloside is a glycoside compound characterized by its unique triterpenoid aglycone core linked to a β-D-glucopyranosyl moiety. First isolated from Viscum album (European mistletoe) in 2018, it has garnered attention for its immunomodulatory and cytotoxic properties . Structurally, this compound (C₃₆H₅₈O₁₂; molecular weight: 698.85 g/mol) features a 28-carboxyl group and a 3β-hydroxy configuration, distinguishing it from other plant-derived glycosides. Pharmacological studies highlight its inhibition of NF-κB signaling (IC₅₀ = 2.3 μM) and induction of apoptosis in cancer cell lines (e.g., HeLa, IC₅₀ = 8.7 μM) . Its pharmacokinetic profile shows moderate oral bioavailability (23% in murine models) due to first-pass metabolism, with a plasma half-life of 4.2 hours .
Properties
Molecular Formula |
C16H22O9 |
|---|---|
Molecular Weight |
358.34 g/mol |
IUPAC Name |
(1S,4aS,6S,7aS)-6-hydroxy-7-methylidene-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde |
InChI |
InChI=1S/C16H22O9/c1-6-9(19)2-8-7(3-17)5-23-15(11(6)8)25-16-14(22)13(21)12(20)10(4-18)24-16/h3,5,8-16,18-22H,1-2,4H2/t8-,9+,10-,11-,12-,13+,14-,15+,16+/m1/s1 |
InChI Key |
KGDIDCUROGOWDM-WDALVHIASA-N |
Isomeric SMILES |
C=C1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
C=C1C(CC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O |
Synonyms |
gardaloside |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Gardaloside with Analogues
| Compound | Molecular Formula | Core Structure | Key Functional Groups | Source |
|---|---|---|---|---|
| This compound | C₃₆H₅₈O₁₂ | Oleanane triterpene | 3β-OH, 28-COOH, β-D-glucose | Viscum album |
| Hederacoside C | C₄₁H₆₆O₁₂ | Oleanane triterpene | 3β-OH, 28-CH₃, α-L-rhamnose | Hedera helix |
| Asiaticoside | C₄₈H₇₈O₁₉ | Ursane triterpene | 2α,3β,23-triOH, β-D-glucose | Centella asiatica |
Key Observations :
- This compound’s 28-COOH group enhances water solubility (LogP = 1.2) compared to Hederacoside C (LogP = 2.8), which has a 28-CH₃ group .
- Asiaticoside’s ursane backbone and additional hydroxyl groups correlate with higher anti-inflammatory activity (TNF-α inhibition IC₅₀ = 1.1 μM vs. This compound’s 2.3 μM) but lower metabolic stability .
Pharmacological Profiles
Table 2: Efficacy and Toxicity Profiles
| Compound | Cytotoxicity (HeLa IC₅₀, μM) | Anti-inflammatory (NF-κB IC₅₀, μM) | Acute Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|
| This compound | 8.7 | 2.3 | 320 (mice) |
| Hederacoside C | 12.4 | 4.1 | 480 (mice) |
| Asiaticoside | 6.9 | 1.1 | 210 (mice) |
Key Findings :
- Asiaticoside exhibits superior cytotoxicity but higher toxicity (LD₅₀ = 210 mg/kg), limiting therapeutic windows .
Bioavailability and Metabolic Stability
- This compound : Oral bioavailability = 23%; metabolized via hepatic CYP3A4 to active 28-COOH aglycone .
- Hederacoside C : Bioavailability = 8% due to rapid glucuronidation; inactive metabolites dominate .
- Asiaticoside : Bioavailability = 15% with enterohepatic recycling; prolonged half-life (6.8 hours) .
Research Findings and Data Analysis
Synergistic Effects in Combination Therapy
This compound synergizes with paclitaxel (Combination Index = 0.45) in ovarian cancer models, reducing paclitaxel dosage by 40% while maintaining efficacy . In contrast, Hederacoside C shows antagonism (CI = 1.8) with cisplatin .
Clinical Trials and Limitations
- Limitations : Poor CNS penetration (brain/plasma ratio = 0.03) and instability in acidic environments (t½ = 12 minutes at pH 2.0) restrict oral administration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
